N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.: 1105576-13-3
Cat. No.: VC8163504
Molecular Formula: C21H19F3N2O2S
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105576-13-3 |
---|---|
Molecular Formula | C21H19F3N2O2S |
Molecular Weight | 420.4 g/mol |
IUPAC Name | N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m1/s1 |
Standard InChI Key | WVSQPMQOVRCKOM-WOJBJXKFSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N |
SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N |
Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide is defined by its IUPAC name N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide, reflecting its stereochemistry and functional groups . The compound’s structure includes:
-
A benzenesulfonamide core with a trifluoromethyl substituent at the para position.
-
A chiral (1R,2R)-1,2-diphenylethylamine moiety linked to the sulfonamide nitrogen.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1105576-13-3 | |
Molecular Formula | C<sub>21</sub>H<sub>19</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub>S | |
Molecular Weight | 420.4 g/mol | |
Stereochemistry | (1R,2R) | |
SMILES Notation | C1=CC=C(C=C1)C@HN |
The (1R,2R) configuration is critical for its enantioselective interactions, distinguishing it from the (1S,2S) enantiomer (CAS 410096-73-0), which shares the same molecular formula but exhibits divergent stereochemical properties .
Synthesis and Manufacturing
The synthesis of this compound is detailed in patent CN107286089, which outlines a two-step process :
Reaction Pathway
-
Sulfonylation: p-Trifluoromethylbenzenesulfonyl chloride (20 mmol) reacts with a chiral diamine precursor in a mixture of dichloromethane and 1,2-dichloroethane at 0°C for 4 hours.
-
Workup: The product is isolated via filtration and purified to yield 16.4 mmol (82%) of the target compound .
Table 2: Synthesis Parameters
Parameter | Value |
---|---|
Solvent | Dichloromethane, 1,2-dichloroethane |
Temperature | 0°C |
Reaction Time | 4 hours |
Yield | 82% |
This method emphasizes the importance of low-temperature conditions to preserve stereochemical integrity and prevent racemization . The use of p-trifluoromethylbenzenesulfonyl chloride introduces electron-withdrawing effects, enhancing the sulfonamide’s stability and reactivity compared to methyl-substituted analogs like N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide (CAS 3608242) .
Physicochemical Properties
The compound’s trifluoromethyl group confers unique physicochemical characteristics:
-
Lipophilicity: The -CF<sub>3</sub> group increases hydrophobicity, potentially improving membrane permeability.
-
Thermal Stability: Sulfonamide derivatives generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C.
-
Solubility: Limited solubility in polar solvents due to aromatic and fluorinated moieties; soluble in dichloromethane and dimethylformamide .
“The trifluoromethyl group’s electronegativity and steric bulk make it a valuable pharmacophore in drug design.” — VulcanChem (2024).
Precaution Code | Description |
---|---|
P210 | Keep away from heat/sparks/open flames. |
P233 | Store in a tightly closed container. |
P280 | Wear protective gloves/eye protection. |
The compound is labeled for research use only, with no human or veterinary applications .
Applications in Research
The (1R,2R) enantiomer serves as:
-
Chiral Ligand: Facilitates asymmetric catalysis in C–C bond-forming reactions.
-
Pharmaceutical Intermediate: Used in synthesizing enantiopure amines for bioactive molecules .
Comparative Analysis with Related Compounds
Table 4: Comparison with Structural Analogs
Compound | CAS Number | Substituent | Molecular Weight | Key Difference |
---|---|---|---|---|
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide | 1105576-13-3 | -CF<sub>3</sub> | 420.4 g/mol | Higher electronegativity |
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide | 3608242 | -CH<sub>3</sub> | 366.5 g/mol | Reduced steric hindrance |
The trifluoromethyl derivative’s enhanced electronic effects make it more reactive in electrophilic substitution reactions compared to methylated analogs .
Future Research Directions
-
Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism in preclinical models.
-
Catalytic Applications: Explore its utility in asymmetric hydrogenation or cross-coupling reactions.
-
Structural Optimization: Modify the sulfonamide core to improve solubility or target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume